(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps:
Formation of the Phenoxy Acetamide Intermediate: The initial step involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-3-methylphenoxy)acetamide.
Imination Reaction: The intermediate is then reacted with an appropriate amine, such as 3-chloro-2-methylaniline, under imination conditions to form the imino derivative.
Butanamide Formation: The final step involves the reaction of the imino derivative with butanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of derivatives with new functional groups replacing bromine or chlorine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of butanamide.
(3E)-3-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE: Similar structure but with chlorine instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and methyl groups in (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21BrClN3O3 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-12-9-15(7-8-16(12)21)28-11-20(27)25-24-13(2)10-19(26)23-18-6-4-5-17(22)14(18)3/h4-9H,10-11H2,1-3H3,(H,23,26)(H,25,27)/b24-13+ |
InChI Key |
XYVSAPURJSCNGY-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)C)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.